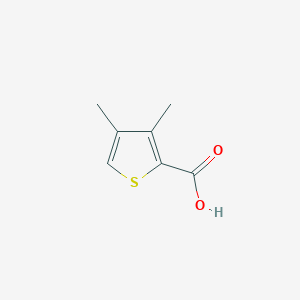

3,4-Dimethylthiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-4-3-10-6(5(4)2)7(8)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZBMBIIOOKZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601491 | |

| Record name | 3,4-Dimethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-74-7 | |

| Record name | 3,4-Dimethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylthiophene-2-carboxylic acid, a substituted thiophene derivative, is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. Its structural motif, featuring a thiophene ring with both methyl and carboxylic acid functionalities, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and handling of this compound, intended to equip researchers with the technical knowledge required for its effective application.

The thiophene ring system is a well-established pharmacophore, and its derivatives often exhibit a broad spectrum of biological activities. The presence of the carboxylic acid group in this compound provides a convenient handle for the introduction of various functional groups through esterification, amidation, and other coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[1] Furthermore, the dimethyl substitution pattern influences the electronic properties and steric environment of the thiophene ring, which can be strategically utilized in the design of novel organic materials with tailored optoelectronic properties.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its successful and safe utilization in a laboratory setting.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 89639-74-7 | [2] |

| Molecular Formula | C₇H₈O₂S | [2] |

| Molecular Weight | 156.2 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [2] |

Safety and Handling

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Consequently, the following precautionary measures should be strictly adhered to when handling this compound:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) before handling and ensure work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a multi-step process starting from more readily available precursors. A robust method involves the preparation of the corresponding methyl ester followed by hydrolysis.[3]

Experimental Protocol: Synthesis of 3,4-Dimethylthiophene-2-methyl ester

This protocol is adapted from a patented procedure and outlines the cyclization and esterification to form the methyl ester intermediate.[3]

Step 1: Preparation of 1,1-bis-(carbomethoxy-methylmercapto)-2-methyl-butanone-(3)

-

This initial step involves the synthesis of a key precursor. While the patent details its formation, for practical laboratory purposes, sourcing this or a similar precursor may be more efficient.

Step 2: Cyclization to 3,4-Dimethyl-Thiophencarboxylic Acid-2-Methyl Ester

-

To 52 grams of crude 1,1-bis-(carbomethoxy-methylmercapto)-2-methyl-butanone-(3), add 50 cc of methanol.

-

To this mixture, add 200 cc of a freshly prepared 2 N methanolic sodium methylate solution. An immediate exothermic reaction will cause the temperature to rise to approximately 37°C.

-

Heat the reaction mixture under reflux for 15 minutes.

-

Upon cooling, the sodium salt of the thioglycolic acid methyl ester by-product will separate as a jelly-like substance.

-

Allow the mixture to stand for 1 hour.

-

Add 1 liter of ice-water to the reaction mixture.

-

The precipitated 3,4-dimethyl-thiophencarboxylic acid-2-methyl ester is collected by vacuum filtration.

-

The crude product can be recrystallized from methanol to yield colorless needles with a melting point of 34°C.[3]

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylthiophene-2-carboxylic acid

Introduction: The Strategic Value of a Functionalized Thiophene Building Block

3,4-Dimethylthiophene-2-carboxylic acid (DMTC) is a heterocyclic organic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. As a derivative of thiophene-2-carboxylic acid, its structure is characterized by a five-membered aromatic thiophene ring, substituted with a carboxylic acid group at the 2-position and two methyl groups at the 3- and 4-positions. This specific substitution pattern imparts a unique combination of electronic and steric properties that are highly valuable for synthetic chemists.

Thiophene-based molecules are integral to numerous pharmaceutical agents, prized for their ability to act as bioisosteres for phenyl groups, enhancing metabolic stability and modulating biological activity. DMTC serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) for central nervous system disorders and inflammatory conditions, as well as specialized agrochemicals. A thorough understanding of its fundamental physicochemical properties—such as acidity (pKa), lipophilicity (logP), and solubility—is paramount for its effective utilization in drug design, reaction optimization, and materials engineering. This guide provides a comprehensive analysis of these core properties, grounded in available data and predictive science, to empower researchers in their synthetic endeavors.

Molecular Structure and Chemical Identifiers

The arrangement of the methyl and carboxylic acid groups on the thiophene ring dictates the molecule's reactivity, intermolecular interactions, and overall physicochemical profile.

Caption: Molecular structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 89639-74-7 |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.2 g/mol |

| IUPAC Name | 3,4-dimethyl-2-thiophenecarboxylic acid |

| InChI | 1S/C7H8O2S/c

3,4-Dimethylthiophene-2-carboxylic acid molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,4-Dimethylthiophene-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound (CAS No. 89639-74-7). As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[1] This document elucidates the intricate interplay between its thiophene core and substituent groups, offering insights into its reactivity, spectroscopic characteristics, and functional applications.

Introduction and Strategic Importance

This compound is a heterocyclic compound featuring a five-membered thiophene ring functionalized with two methyl groups and a carboxylic acid moiety. Its molecular formula is C₇H₈O₂S, and it has a molecular weight of 156.2 g/mol .[1] The strategic placement of both electron-donating (methyl) and electron-withdrawing (carboxylic acid) groups on the aromatic thiophene ring creates a molecule with tailored reactivity and electronic properties. This unique configuration makes it a valuable building block in multi-step synthetic routes for creating complex molecules, particularly active pharmaceutical ingredients (APIs) for central nervous system disorders and inflammatory conditions, as well as novel conjugated polymers for organic electronics.[1][2]

Table 1: Core Molecular Properties

| Property | Value | Source |

| CAS Number | 89639-74-7 | [1][3] |

| Molecular Formula | C₇H₈O₂S | [1] |

| Molecular Weight | 156.2 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid | [3] |

| Storage | 2-8°C, sealed in dry, dark place | [1][3] |

Molecular Structure and Bonding Analysis

The foundation of the molecule is the thiophene ring, a sulfur-containing heterocycle that is isoelectronic with benzene, conferring aromatic stability. The substituents at positions 2, 3, and 4 dictate the molecule's overall chemical personality.

Caption: 2D structure of this compound.

The Aromatic Thiophene Core

The thiophene ring consists of four sp²-hybridized carbon atoms and one sp²-hybridized sulfur atom. Each carbon atom contributes one electron to the delocalized π-system. The sulfur atom participates in the aromatic system by contributing one of its lone pairs of electrons to the π-cloud. This results in a stable, 6-π-electron aromatic system, which is the underlying reason for its thermal stability and preference for substitution reactions over addition reactions.

Electronic Influence of Substituents

The electronic nature of the molecule is a direct consequence of the interplay between its functional groups:

-

Carboxylic Acid (-COOH) at C2: This group acts as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. It deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles to the C5 position.

-

Methyl Groups (-CH₃) at C3 and C4: These are electron-donating groups (EDGs) that operate primarily through hyperconjugation. They increase the electron density of the thiophene ring, thereby activating it towards electrophilic substitution.

The net effect is a finely balanced electronic system. The activating methyl groups partially counteract the deactivating effect of the carboxylic acid, influencing the overall reactivity and the site of further chemical modifications.

Intramolecular Bonding Considerations

Computational studies on related thiophenecarboxylic acids suggest the potential for a significant intramolecular hydrogen bond.[4][5] In this compound, this would manifest as an interaction between the acidic proton of the carboxyl group and the lone pair of electrons on the thiophene sulfur atom. This conformation can polarize the carboxylic acid function, potentially enhancing its reactivity and influencing the angle of nucleophilic attack at the carbonyl carbon.[4]

Caption: Electronic influences of substituents on the thiophene ring.

Predicted Spectroscopic Signature

While specific experimental spectra require laboratory analysis, the molecular structure allows for the reliable prediction of its key spectroscopic features based on established principles for thiophene derivatives.[6]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Carboxylic Acid Proton (-OH) | 12.0 - 13.0 ppm (broad) | Highly deshielded acidic proton, often broad due to hydrogen bonding and exchange. |

| Methyl Protons (-CH₃) | 2.0 - 2.5 ppm (singlets) | Protons on sp³ carbons adjacent to an aromatic ring. Two distinct singlets are expected. | |

| Thiophene Proton (-H at C5) | 7.0 - 7.5 ppm (singlet) | Aromatic proton on the thiophene ring, deshielded by ring current. | |

| ¹³C NMR | Carboxyl Carbon (-COOH) | 165 - 175 ppm | Typical range for a carboxylic acid carbonyl carbon. |

| Thiophene Carbons (C2, C3, C4, C5) | 120 - 150 ppm | Aromatic carbons, with specific shifts influenced by attached substituents. | |

| Methyl Carbons (-CH₃) | 15 - 25 ppm | Aliphatic carbons. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 cm⁻¹ (strong) | Strong, sharp peak typical for a conjugated carboxylic acid carbonyl. | |

| C-S Stretch (Thiophene) | 600 - 800 cm⁻¹ | Characteristic vibration for the thiophene ring. |

Synthesis and Reactivity Insights

General Synthetic Approach

A common and effective laboratory-scale synthesis of substituted thiophenecarboxylic acids involves a metallation-carboxylation sequence. This protocol leverages the acidity of a proton on the thiophene ring or a halogen-metal exchange to create a nucleophilic organometallic intermediate.

Caption: General workflow for synthesis via metallation-carboxylation.

Experimental Rationale:

-

Metallation: 3,4-Dimethylthiophene is treated with a strong base like n-butyllithium (n-BuLi). The C2 and C5 protons on a thiophene ring are the most acidic; in this substituted case, the C2 proton is abstracted to form a highly reactive thienyllithium intermediate. The reaction is conducted at low temperatures (-78°C) to prevent side reactions.

-

Carboxylation: The nucleophilic thienyllithium species readily attacks the electrophilic carbon of solid carbon dioxide (dry ice), forming a lithium carboxylate salt.

-

Acidic Workup: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final carboxylic acid product.

This method provides excellent regiocontrol for introducing the carboxylic acid group at a specific position.[7]

Reactivity Profile

-

At the Carboxylic Acid: The -COOH group undergoes typical reactions such as esterification (with alcohols), conversion to acid chlorides (with reagents like SOCl₂ or (COCl)₂), and amide formation. These transformations are fundamental to its use as a synthetic intermediate.

-

At the Thiophene Ring: The molecule can undergo electrophilic aromatic substitution (e.g., halogenation, nitration) primarily at the C5 position. The C5 position is the most activated site due to the directing effects of the C3 and C4 methyl groups and is the least sterically hindered position adjacent to the sulfur atom.

Applications in Research and Development

The unique structural and electronic features of this compound make it a versatile intermediate in several high-value sectors:

-

Pharmaceuticals: It serves as a precursor for APIs. For instance, derivatives of thiophene are integral to drugs like the local anesthetic Articaine, highlighting the biocompatibility and utility of this heterocyclic scaffold in medicinal chemistry.[8][9]

-

Agrochemicals: The stability and reactivity of the thiophene ring are leveraged in the production of advanced herbicides and fungicides, where the core structure enhances molecular stability.[1]

-

Materials Science: As a thiophene derivative, it is a building block for synthesizing conjugated polymers and small molecules for organic electronics.[2] The thiophene backbone provides excellent charge transport properties, essential for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[2]

Conclusion

This compound is a strategically designed molecule whose utility is deeply rooted in its fundamental structure and bonding. The aromatic stability of the thiophene ring, modulated by the opposing electronic effects of its methyl and carboxylic acid substituents, creates a versatile and reactive platform. This guide has provided a detailed analysis of these features, from orbital hybridization and electronic effects to predictable spectroscopic signatures and synthetic pathways. For researchers in drug discovery and materials science, a firm grasp of these core principles is essential for effectively harnessing this compound's potential in creating next-generation technologies and therapies.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 89639-74-7 [sigmaaldrich.com]

- 4. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 8. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 9. chemixl.com [chemixl.com]

IUPAC name and synonyms for 3,4-Dimethylthiophene-2-carboxylic acid

An In-depth Technical Guide to 3,4-Dimethylthiophene-2-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This compound, a substituted thiophene derivative, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring a carboxylic acid functional group adjacent to a sterically hindered, electron-rich thiophene ring, imparts valuable reactivity and makes it a sought-after intermediate. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and core applications. We delve into a validated synthetic methodology, offering a detailed experimental protocol and mechanistic rationale. Furthermore, this document explores its significant role as a precursor in the development of pharmaceuticals, agrochemicals, and advanced organic materials, making it an indispensable resource for researchers and professionals in chemical and drug development.

Core Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for regulatory compliance, procurement, and scientific communication. This section codifies the nomenclature and key identifiers for this compound.

IUPAC Name and Common Synonyms

-

Preferred IUPAC Name: this compound.

-

Synonyms: 3,4-dimethyl-2-thiophenecarboxylic acid[1].

Chemical and Physical Properties

The compound's utility is defined by its physical and chemical characteristics, which dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 89639-74-7 | [1][2] |

| Molecular Formula | C₇H₈O₂S | [2] |

| Molecular Weight | 156.2 g/mol | [2] |

| Physical Form | Solid | |

| Typical Purity | ≥97% | [3] |

| InChI | 1S/C7H8O2S/c1-4-3-10-6(5(4)2)7(8)9/h3H,1-2H3,(H,8,9) | |

| InChIKey | RPZBMBIIOOKZMB-UHFFFAOYSA-N | |

| Storage | Sealed in dry, dark place at 2-8°C | [2] |

Strategic Synthesis: A Validated Workflow

The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry. For this compound, a robust and scalable method involves the regioselective lithiation of the precursor, 3,4-dimethylthiophene, followed by carboxylation.

Mechanistic Rationale and Workflow

The chosen synthetic pathway leverages the inherent acidity of the α-protons (at positions 2 and 5) of the thiophene ring. The methyl groups at positions 3 and 4 provide steric hindrance and are electron-donating, influencing the reactivity. Deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) occurs preferentially at the less hindered α-position. The resulting thienyllithium intermediate is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (CO₂), typically introduced as a gas or solid (dry ice). A final acidic workup protonates the carboxylate salt to yield the desired carboxylic acid. This method is highly efficient and provides excellent regiochemical control.

References

An In-depth Technical Guide on the Biological Activity of Substituted Thiophene Carboxylic Acids

Executive Summary

Substituted thiophene carboxylic acids represent a cornerstone in modern medicinal chemistry, serving as a "privileged scaffold" in the design of novel therapeutic agents. The inherent physicochemical properties of the thiophene ring, a five-membered sulfur-containing heterocycle, endow its derivatives with the ability to modulate a wide array of biological targets. This versatility has led to their exploration and development across diverse therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of substituted thiophene carboxylic acids. Furthermore, it offers practical, field-proven experimental protocols to empower researchers and drug development professionals in their pursuit of novel therapeutics based on this remarkable chemical entity.

The Thiophene Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The thiophene ring is a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a biologically active compound without compromising its activity.[1] This characteristic, coupled with its unique electronic and structural profile, makes it an invaluable building block for medicinal chemists.[2]

Physicochemical Properties and Electronic Profile

The sulfur atom in the thiophene ring introduces significant changes in electron distribution and molecular geometry compared to its carbocyclic counterpart.[3] These modifications, including the presence of lone pairs of electrons on the sulfur atom, enhance the reactivity and biological potential of thiophene derivatives.[3] The carboxylic acid functionality is readily amenable to a variety of chemical transformations, such as esterification and amidation, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Synthetic Strategies

A variety of synthetic methodologies have been developed to access the diverse landscape of substituted thiophene carboxylic acids. The choice of synthetic route is often dictated by the desired substitution pattern on the thiophene ring. Some of the well-established methods include:

-

Gewald Aminothiophene Synthesis: This reaction is widely used to produce substituted 2-aminothiophenes, which can be further modified.[5]

-

Hinsberg Thiophene Synthesis: This method involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate to yield thiophene carboxylic acid derivatives.[6][7]

-

Paal-Knorr Thiophene Synthesis: This approach utilizes the reaction of a 1,4-dicarbonyl compound with a sulfur source to construct the thiophene ring.[7][8]

These classical methods, along with more modern transition-metal-catalyzed cross-coupling reactions, provide a robust toolbox for the synthesis of a vast library of substituted thiophene carboxylic acids.[9]

A Spectrum of Biological Activities

The structural versatility of substituted thiophene carboxylic acids has translated into a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant global health challenge, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed treatments.[10] Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12] Research has shown that the presence of carboxylic acids, esters, amines, and amides on the thiophene scaffold is important for anti-inflammatory activity and recognition by biological targets like COX and lipoxygenase (LOX) enzymes.[10][11]

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various key molecules and pathways involved in cancer progression.[13][14] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[13] Substituted thiophenes have been developed as potent inhibitors of several kinases, including VEGFR-2, AKT, and multi-kinase inhibitors targeting Clk4, DRAK1, and haspin.[13][15][16]

-

Tubulin Polymerization Inhibition: Some thiophene derivatives act as microtubule destabilizers, arresting tumor cell mitosis and inducing apoptosis.[17][18] For instance, certain thiophene carboxamide derivatives have been designed as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), showing potent activity against cancer cell lines.[19][20][21]

-

Targeting Specific Signaling Pathways: Researchers have synthesized benzo[b]thiophene-3-carboxylic acid derivatives that target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis.[22][23][24]

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. books.rsc.org [books.rsc.org]

- 7. espublisher.com [espublisher.com]

- 8. Thiophene synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - ProQuest [proquest.com]

- 24. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Discovery and Enduring Legacy of Thiophene: A Technical Guide for Scientific Innovators

Abstract

This technical guide delves into the fascinating history of thiophene and its derivatives, from a chance discovery to their current status as indispensable scaffolds in medicinal chemistry and materials science. We will explore the pivotal moments in thiophene's history, dissect the evolution of its synthesis, and illuminate the structure-activity relationships that underpin the remarkable versatility of thiophene-based compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial heterocyclic compound.

The Unmasking of a Hidden Heterocycle: A Fortuitous Discovery

The story of thiophene begins not with a targeted search, but with a persistent chemical anomaly. For years, it was believed that the reaction of crude benzene with isatin in the presence of sulfuric acid produced a blue dye called indophenin, a reaction thought to be characteristic of benzene itself.[1][2][3] However, in 1882, the German chemist Viktor Meyer observed that highly purified benzene failed to produce this vibrant blue color.[3][4] This crucial observation led him to hypothesize the existence of a contaminant in crude benzene that was responsible for the reaction.

Through meticulous experimentation, Meyer successfully isolated this previously unknown compound and named it "thiophene," derived from the Greek words "theion" (sulfur) and "phaino" (to shine or appear), alluding to its discovery as an impurity in a well-known shining liquid, benzene.[2][3] This serendipitous discovery opened the door to a new class of heterocyclic compounds that would prove to be of immense importance. Thiophene, a five-membered aromatic ring containing a sulfur atom, was found to be a frequent contaminant in benzene derived from coal tar.[5]

The initial isolation of thiophene was based on the difference in reactivity between it and benzene. Thiophene's higher reactivity towards sulfonation allowed for its separation from the less reactive benzene.[1] This fundamental chemical difference was the key to unlocking the pure substance and paving the way for the exploration of its unique properties.

From Coal Tar to Controlled Synthesis: The Evolution of Thiophene Production

The early availability of thiophene was limited to its isolation from coal tar distillates.[2] However, for the systematic study and application of thiophene and its derivatives, reliable and scalable synthetic methods were essential. The development of synthetic routes marked a critical turning point in the history of thiophene chemistry.

Classical Synthetic Approaches: The Foundation of Thiophene Chemistry

The initial forays into thiophene synthesis laid the groundwork for more sophisticated methods. These classical reactions, while sometimes requiring harsh conditions, are still relevant for the preparation of specific thiophene derivatives.

-

Paal-Knorr Thiophene Synthesis: This is one of the most fundamental methods for constructing the thiophene ring. It involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀).[1][6] The choice of the dicarbonyl precursor allows for the introduction of various substituents onto the thiophene ring.

-

Causality behind Experimental Choice: The Paal-Knorr synthesis is a powerful tool because the 1,4-dicarbonyl starting material directly dictates the substitution pattern of the final thiophene product. The mechanism involves the formation of a furan intermediate, which is then converted to the thiophene by the sulfurizing agent. The driving force for the reaction is the formation of the stable aromatic thiophene ring.

-

-

Gewald Aminothiophene Synthesis: This multicomponent reaction, discovered by Karl Gewald in 1966, provides a versatile and efficient route to 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][6]

-

Causality behind Experimental Choice: The Gewald synthesis is highly valued for its atom economy and the direct introduction of an amino group, which is a valuable functional handle for further derivatization. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.

-

-

Hinsberg Thiophene Synthesis: This method involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate. While less common than the Paal-Knorr synthesis, it offers an alternative route to specific substituted thiophenes.

Modern Synthetic Innovations: Catalysis and Efficiency

While classical methods remain important, modern organic synthesis has brought forth more efficient, milder, and selective methods for constructing the thiophene core. Metal-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of complex thiophene-based molecules.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Stille, and Heck couplings have become indispensable tools for the functionalization of pre-formed thiophene rings. These reactions allow for the precise introduction of a wide variety of substituents at specific positions on the thiophene nucleus.

-

Causality behind Experimental Choice: The choice of a specific cross-coupling reaction depends on the desired substituent and the available starting materials. For instance, the Suzuki coupling is often favored due to the stability and commercial availability of boronic acid derivatives. These reactions offer high functional group tolerance and proceed under relatively mild conditions.

-

The "Privileged Scaffold": Thiophene in Medicinal Chemistry

The structural and electronic properties of the thiophene ring make it a "privileged scaffold" in medicinal chemistry.[3][7] Its aromaticity and the ability of the sulfur atom to participate in hydrogen bonding and other non-covalent interactions contribute to its successful incorporation into a vast array of therapeutic agents.[3] The thiophene moiety is often used as a bioisosteric replacement for a benzene ring, a strategy that can lead to improved potency, selectivity, and pharmacokinetic properties.[1]

A Legacy of Therapeutic Success: Notable Thiophene-Containing Drugs

The impact of thiophene-based compounds on human health is undeniable, with numerous blockbuster drugs featuring this heterocyclic core. An analysis of US FDA-approved drugs reveals that a significant number of small molecules containing a thiophene ring have been approved for various therapeutic indications.[3]

| Drug Name | Therapeutic Class | Key Structural Feature |

| Clopidogrel (Plavix®) | Antiplatelet | Thienopyridine core |

| Olanzapine (Zyprexa®) | Antipsychotic | Thieno[2,3-b][1][6]benzodiazepine structure |

| Duloxetine (Cymbalta®) | Antidepressant | N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propan-1-amine |

| Tiotropium (Spiriva®) | Anticholinergic | Quaternary ammonium compound with a dithienylglycolic acid ester |

| Prasugrel (Effient®) | Antiplatelet | Thienopyridine derivative |

| Raltegravir (Isentress®) | Antiretroviral | N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide |

Experimental Protocol: A Representative Synthesis of a Thiophene Derivative

To illustrate a practical synthetic approach, the following is a generalized protocol for a Paal-Knorr thiophene synthesis.

Synthesis of 2,5-Dimethylthiophene from Hexane-2,5-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexane-2,5-dione (1 equivalent) and phosphorus pentasulfide (0.45 equivalents) in a dry, inert solvent such as toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylthiophene.

Self-Validating System: The purity and identity of the synthesized 2,5-dimethylthiophene can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared with literature values for validation.

Beyond the Pill Bottle: Thiophene in Materials Science

The utility of thiophene-based compounds extends far beyond the pharmaceutical realm. The unique electronic properties of the thiophene ring, particularly its ability to support charge transport, have made it a cornerstone of organic electronics.

-

Polythiophenes: The polymerization of thiophene and its derivatives leads to the formation of polythiophenes, a class of conducting polymers.[1] These materials are integral components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (solar) cells.[3] The properties of polythiophenes can be tuned by modifying the substituents on the thiophene ring, allowing for the design of materials with specific electronic and optical characteristics.

Visualizing the Core Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

Diagram 1: The Discovery of Thiophene

Caption: The serendipitous discovery of thiophene by Viktor Meyer.

Diagram 2: Paal-Knorr Thiophene Synthesis Workflow

Caption: A generalized workflow for the Paal-Knorr thiophene synthesis.

Conclusion and Future Perspectives

From its humble beginnings as an impurity in benzene, thiophene has evolved into a cornerstone of modern chemistry. Its rich history is a testament to the power of observation and the relentless pursuit of scientific understanding. The versatility of the thiophene scaffold continues to inspire the development of new synthetic methodologies and the discovery of novel therapeutic agents and advanced materials. As we look to the future, the exploration of thiophene-based compounds will undoubtedly continue to push the boundaries of science, leading to innovations that will shape our world in profound ways.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 6. rroij.com [rroij.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical and computational studies of dimethylthiophenes

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Dimethylthiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylthiophenes, as key structural motifs in numerous pharmaceuticals and organic electronic materials, present a rich landscape for theoretical and computational exploration.[1][2] This technical guide provides a comprehensive framework for investigating the isomeric landscapes of dimethylthiophenes through modern computational chemistry techniques. We delve into the core theoretical principles, offer detailed, field-proven protocols for accurate property prediction, and explore the causal relationships between molecular structure, electronic properties, and chemical reactivity. This document is designed to empower researchers to leverage computational tools for the rational design of novel thiophene-based compounds with tailored functionalities.

Introduction: The Significance of the Dimethylthiophene Scaffold

Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[3][4] Its derivatives are integral to a wide array of marketed drugs, including anti-inflammatory agents, antipsychotics, and antiplatelet drugs.[2] The addition of methyl groups to the thiophene ring, creating dimethylthiophene isomers (e.g., 2,5-dimethylthiophene, 3,4-dimethylthiophene), significantly influences the molecule's physicochemical properties. These substituents can modulate solubility, steric hindrance, and electronic characteristics, thereby fine-tuning biological activity and material performance.[1] For instance, 3,4-dimethylthiophene serves as a critical precursor in the synthesis of conjugated polymers for organic electronics, such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), where the methyl groups help control morphology and charge transport properties.[1]

Understanding the subtle yet profound effects of methyl group placement is paramount for rational drug design and materials engineering. Computational and theoretical studies provide an invaluable, atomistic-level lens through which to examine these effects, predicting properties and guiding experimental efforts in a time- and resource-efficient manner.[5]

Foundational Theoretical Methodologies: A Scientist's Perspective

The selection of an appropriate theoretical method is the most critical decision in a computational study, directly impacting the accuracy and reliability of the results. For systems like dimethylthiophenes, Density Functional Theory (DFT) has emerged as the workhorse method, offering a robust balance between computational cost and accuracy for describing the ground-state properties of organic molecules.[6][7]

The Primacy of Density Functional Theory (DFT)

DFT calculations are predicated on the principle that the ground-state energy of a molecule can be determined from its electron density, a more manageable quantity than the many-electron wavefunction.[8] The choice of the exchange-correlation functional and the basis set are the two key parameters that define a DFT calculation.

-

Exchange-Correlation Functionals: For thiophene derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable geometries and vibrational frequencies.[6][9][10] For more accurate electronic properties, especially when dealing with charge transfer or excited states, range-separated functionals like ωB97X-D or global hybrids with a higher percentage of exact exchange like PBE0 are often recommended.[11][12] The inclusion of a dispersion correction (e.g., "-D3") is crucial for accurately modeling non-covalent interactions, which can be important in conformational analyses and intermolecular interactions.[12]

-

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d) are often sufficient for initial geometry optimizations. For higher accuracy in energy calculations and property predictions, larger, polarization- and diffuse-function-augmented basis sets such as 6-311+G(d,p) or correlation-consistent basis sets like cc-pVTZ are preferable.[6][13][14]

Simulating Spectra: Time-Dependent DFT (TD-DFT)

To investigate the electronic absorption properties (UV-Vis spectra) of dimethylthiophenes, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach.[15][16] It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.

Core Computational Workflow: From Structure to Properties

A typical computational investigation of dimethylthiophene isomers follows a structured workflow. This ensures that the foundational calculations are robust, providing a reliable basis for subsequent property predictions.

Caption: A standard computational workflow for dimethylthiophene analysis.

Detailed Protocol: Geometry Optimization and Frequency Calculation

This protocol describes the essential first steps for any computational analysis of a dimethylthiophene isomer.

Objective: To find the lowest energy structure (equilibrium geometry) of a dimethylthiophene isomer and confirm it is a true minimum on the potential energy surface.

Software: Gaussian 16 or similar quantum chemistry package.

Methodology:

-

Input File Preparation:

-

Create an input file (e.g., 2,5-DMT_opt.gjf).

-

Specify the charge (0) and multiplicity (1 for a singlet ground state).

-

Provide an initial guess for the molecular coordinates.

-

Define the route section: #p B3LYP/6-311+G(d,p) Opt Freq.

-

B3LYP/6-311+G(d,p): Specifies the DFT method and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

-

Execution:

-

Submit the input file to the quantum chemistry software.

-

-

Analysis of Results:

-

Convergence: Verify that the optimization has converged successfully. Look for the "Optimization completed" message in the output file.

-

Vibrational Frequencies: Inspect the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry must be re-optimized.

-

Zero-Point Energy: Note the calculated zero-point vibrational energy (ZPVE), which is essential for accurate thermochemical calculations.

-

Optimized Geometry: Extract the final, optimized Cartesian coordinates or Z-matrix for use in subsequent calculations.

-

Structural and Electronic Properties of Dimethylthiophene Isomers

The placement of the two methyl groups has a direct and predictable impact on the geometry and electronic landscape of the thiophene ring.

Geometric Parameters

DFT calculations provide highly accurate predictions of bond lengths and angles, which often closely match experimental values from techniques like X-ray crystallography.[6][13] Methyl substitution typically causes minor elongations of the adjacent C-C bonds within the ring due to hyperconjugation and steric effects.

| Parameter | Thiophene (Parent) | 2,5-Dimethylthiophene | 3,4-Dimethylthiophene |

| C2=C3 Bond Length (Å) | ~1.370 | ~1.375 | ~1.380 |

| C3-C4 Bond Length (Å) | ~1.423 | ~1.418 | ~1.430 |

| C2-S Bond Length (Å) | ~1.714 | ~1.720 | ~1.715 |

| Dipole Moment (Debye) | ~0.55 | ~0.60 | ~0.05 |

Note: Values are representative and depend on the level of theory. Data synthesized from principles discussed in cited literature.[17]

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[9][18]

-

HOMO: Represents the ability to donate an electron. In thiophenes, the HOMO is typically a π-orbital with significant density on the carbon atoms, making them susceptible to electrophilic attack.[19]

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of chemical reactivity and kinetic stability.[6][9] A smaller gap generally implies higher reactivity.

The electron-donating nature of methyl groups raises the HOMO energy level, making dimethylthiophenes more reactive towards electrophiles than the parent thiophene. The precise energy levels and the HOMO-LUMO gap vary between isomers, influencing their electronic applications and chemical behavior.[18]

Caption: Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For dimethylthiophenes, the MEP will show a region of negative potential (typically colored red) above the π-system of the ring and near the sulfur atom, indicating these are the most likely sites for electrophilic attack.

Aromaticity and Its Modulation

Thiophene's aromaticity is a key determinant of its stability and reactivity.[3] This property can be quantified computationally using magnetic criteria, most notably the Nucleus-Independent Chemical Shift (NICS).[3][20] NICS values are calculated at the center of the ring (NICS(0)) or slightly above it (NICS(1)zz). A more negative NICS value indicates a stronger diatropic ring current and thus, greater aromaticity.

The placement of methyl groups, being weakly electron-donating, generally leads to a slight increase in the aromaticity of the thiophene ring compared to the unsubstituted parent. This is reflected in slightly more negative NICS values.

Predicting Spectroscopic Signatures

Computational chemistry is a powerful tool for interpreting and predicting experimental spectra.

Vibrational Spectroscopy (IR & Raman)

Frequency calculations not only confirm a stable geometry but also yield the vibrational modes of the molecule. These can be correlated with experimental Infrared (IR) and Raman spectra.[4][6][21] Key vibrational modes for dimethylthiophenes include:

-

C-H stretching (aromatic): ~3100 cm⁻¹[10]

-

C-H stretching (methyl): ~2900-3000 cm⁻¹

-

Ring breathing modes: Characteristic patterns that are sensitive to the substitution pattern.

UV-Vis Spectroscopy

TD-DFT calculations can predict the λ_max (wavelength of maximum absorption) for the π → π* transitions that dominate the UV-Vis spectra of aromatic compounds like dimethylthiophenes.[15][16] These calculations can help rationalize colorimetric properties and are vital in the design of organic dyes and electronic materials.

Conclusion: The Predictive Power of Computation

Theoretical and computational studies provide an indispensable framework for understanding the structure-property relationships in dimethylthiophenes. By leveraging methods like DFT and TD-DFT, researchers can predict molecular geometries, electronic structures, reactivity, aromaticity, and spectroscopic signatures with high fidelity.[5] This in-depth, atomistic insight is crucial for the rational design of new pharmaceuticals and advanced materials, enabling the targeted synthesis of molecules with optimized properties and accelerating the pace of innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Benchmarking semiempirical and DFT methods for the interaction of thiophene and diethyl sulfide molecules with a Ti(OH)4(H2O) cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. jchps.com [jchps.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. ias.ac.in [ias.ac.in]

Potential research areas for 3,4-Dimethylthiophene-2-carboxylic acid derivatives

An In-Depth Technical Guide to Emerging Research Areas for 3,4-Dimethylthiophene-2-carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

The thiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its electronic properties and versatile reactivity. Among its many variants, this compound represents a particularly intriguing starting point for novel molecular design. The presence of the methyl groups at the 3 and 4 positions sterically hinders certain reactions but also provides a unique electronic and conformational profile, while the carboxylic acid at the 2-position serves as a versatile synthetic handle for derivatization. This guide delineates promising, underexplored research avenues for derivatives of this compound, providing a technical roadmap for scientists in drug discovery and materials development. We will explore the rationale behind targeting specific therapeutic areas and advanced material applications, complete with actionable experimental protocols and validation strategies.

Introduction: The Strategic Value of the 3,4-Dimethylthiophene Core

The thiophene ring is an isostere of the benzene ring, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking. The substitution pattern of this compound offers several strategic advantages:

-

Defined Regiochemistry: The fixed positions of the methyl and carboxyl groups direct further synthetic modifications primarily to the 5-position, simplifying reaction outcomes and structure-activity relationship (SAR) studies.

-

Modulated Electronic Properties: The electron-donating methyl groups enrich the π-system of the thiophene ring, influencing its reactivity and interaction with biological targets or its performance in electronic devices.

-

Lipophilicity and Conformation: The methyl groups increase lipophilicity, which can enhance membrane permeability—a crucial factor in drug design. They also create a specific conformational bias that can be exploited for selective binding to protein targets.

-

Versatile Carboxylic Acid Handle: The -COOH group is a gateway for a multitude of chemical transformations, most notably amidation, esterification, and conversion to other functional groups, allowing for the construction of diverse chemical libraries.

This guide will focus on two primary domains ripe for exploration: Medicinal Chemistry and Materials Science .

Medicinal Chemistry: Targeting Inflammatory and Infectious Diseases

The inherent anti-inflammatory and antimicrobial properties of various thiophene derivatives provide a strong foundation for further research. The 3,4-dimethyl substitution pattern can be leveraged to enhance potency and selectivity.

Research Area: Novel Non-Steroidal Anti-inflammatory Drugs (NSAIDs) with Enhanced GI Safety

Scientific Rationale: Classical NSAIDs like ibuprofen and naproxen inhibit cyclooxygenase (COX) enzymes, but non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal (GI) ulceration. The design of COX-2 selective inhibitors has been a major goal. The thiophene scaffold has been successfully incorporated into selective COX-2 inhibitors. We hypothesize that by appending specific pharmacophores to the this compound core, we can create derivatives with high COX-2 selectivity and improved safety profiles. The methyl groups can provide additional hydrophobic interactions within the COX-2 active site.

Proposed Derivatives: Amide and Ester Analogues We propose the synthesis of a library of amide and ester derivatives by coupling the core molecule with various amines and alcohols bearing pharmacophoric motifs known to confer COX-2 selectivity (e.g., sulfonamides, methylsulfonyl groups).

Experimental Protocol: Synthesis of a Representative Amide Derivative

Objective: To synthesize N-(4-(methylsulfonyl)phenyl)-3,4-dimethylthiophene-2-carboxamide.

Materials:

-

This compound

-

4-(Methylsulfonyl)aniline

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add 4-(methylsulfonyl)aniline (1.0 eq) and DIPEA (2.5 eq).

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add PyBOP (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization:

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dimethylthiophene-2-carboxylic acid

Introduction

3,4-Dimethylthiophene-2-carboxylic acid is a key heterocyclic building block in the development of novel therapeutic agents and functional organic materials.[1] Its substituted thiophene scaffold is a common motif in pharmacologically active compounds, particularly those targeting the central nervous system and inflammatory conditions.[1] The strategic placement of the carboxylic acid group at the 2-position, flanked by methyl groups at the 3- and 4-positions, provides a versatile handle for further synthetic modifications, enabling the construction of complex molecular architectures. This document provides detailed protocols for two distinct and reliable synthetic routes to this compound, designed to be accessible to researchers in both academic and industrial settings.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several methodologies. This guide will focus on two robust and well-documented strategies:

-

Halogen-Metal Exchange followed by Carboxylation: A more modern and highly efficient method that starts with a pre-formed, halogenated 3,4-dimethylthiophene core. This is often the preferred route due to its high yields and predictability, provided the halogenated starting material is accessible.

The choice between these two pathways will largely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory.

Methodology 1: Fiesselmann-Type Thiophene Synthesis

This pathway builds the thiophene ring through a base-catalyzed condensation and cyclization of a β-ketoester derivative with a thioglycolate. The following protocol is adapted from a well-established patent, providing a step-by-step guide to this elegant one-pot synthesis of the thiophene ring, followed by hydrolysis to the target carboxylic acid.[2]

Reaction Scheme

Caption: Fiesselmann-Type Synthesis Workflow.

Experimental Protocol

Part A: Synthesis of 3,4-Dimethyl-thiophenecarboxylic Acid-2-Methyl Ester

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 52 grams of crude 1,1-bis-(carbomethoxy-methylmercapto)-2-methyl-butanone-(3) and 50 mL of methanol.

-

Initiation of Reaction: To this mixture, add 200 mL of a freshly prepared 2 N methanolic sodium methylate solution. An exothermic reaction should be observed, with the temperature rising to approximately 37°C.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 15 minutes. During this time, the sodium salt of the byproduct, thioglycolic acid methyl ester, may separate as a jelly-like substance.

-

Isolation of the Ester: After the reflux period, allow the mixture to stand and cool for 1 hour. Subsequently, add 1 liter of ice-water to the reaction mixture. The desired 3,4-dimethyl-thiophenecarboxylic acid-2-methyl ester will precipitate out of the solution.

-

Purification: Collect the precipitated solid by vacuum filtration. The crude product can be recrystallized from methanol to yield colorless needles.

Part B: Hydrolysis to 3,4-Dimethyl-Thiophenecarboxylic Acid-(2)

-

Saponification: In a round-bottom flask equipped with a reflux condenser, combine 8.5 grams of the purified 3,4-dimethyl-thiophenecarboxylic acid-2-methyl ester with 50 mL of a 4 N aqueous sodium hydroxide solution.

-

Reaction Progression: Heat the mixture to reflux for 30 minutes. The oily ester should dissolve during this time.

-

Work-up: After cooling, filter the solution to remove any insoluble flocks. The filtrate, containing the sodium salt of the carboxylic acid, is then ready for acidification.

-

Acidification and Isolation: Acidify the cooled filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound. Collect the solid product by vacuum filtration and dry thoroughly.

Data Summary

| Step | Starting Material | Reagents | Product | Yield | Melting Point |

| A | 1,1-bis-(carbomethoxy-methylmercapto)-2-methyl-butanone-(3) | Sodium Methylate, Methanol | 3,4-Dimethyl-thiophenecarboxylic acid-2-methyl ester | 19.5 g (from 52 g crude starting material) | 34°C |

| B | 3,4-Dimethyl-thiophenecarboxylic acid-2-methyl ester | Sodium Hydroxide (aq) | This compound | - | - |

Methodology 2: Halogen-Metal Exchange and Carboxylation

This contemporary approach leverages the facile formation of organometallic intermediates from halogenated thiophenes. The key steps involve the regioselective bromination of 3,4-dimethylthiophene, followed by a lithium-halogen exchange and subsequent carboxylation with carbon dioxide. This method is often preferred for its high yields and cleaner reaction profiles.

Reaction Scheme

Caption: Halogen-Metal Exchange and Carboxylation Workflow.

Experimental Protocol

Part A: Synthesis of 2-Bromo-3,4-dimethylthiophene

-

Reaction Setup: In a flask protected from light, dissolve 3,4-dimethylthiophene in a mixture of tetrahydrofuran (THF) and acetic acid.

-

Bromination: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C. The reaction is typically rapid.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.

Part B: Lithiation and Carboxylation

-

Anhydrous Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Equip the flask with a magnetic stirrer, a thermometer, and a septum.

-

Lithiation: Dissolve the purified 2-bromo-3,4-dimethylthiophene (1.0 equivalent) in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.[3] Slowly add n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70°C.[3][4] Stir the mixture at -78°C for 30-60 minutes to ensure complete lithium-halogen exchange.[3]

-

Carboxylation: Quench the reaction by adding an excess of crushed dry ice (solid CO2) or by bubbling CO2 gas through the solution while maintaining the low temperature. Allow the mixture to warm slowly to room temperature.

-

Acidification and Extraction: Once at room temperature, add water to the reaction mixture. Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. Extract the product into an organic solvent such as diethyl ether.

-

Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Data Summary

| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |

| A | 3,4-Dimethylthiophene | N-Bromosuccinimide | 2-Bromo-3,4-dimethylthiophene | >90% |

| B | 2-Bromo-3,4-dimethylthiophene | n-BuLi or t-BuLi, CO2 | This compound | 85-95% |

Discussion of Synthetic Strategies

Expertise & Experience: The Fiesselmann-type synthesis is a powerful method for constructing the thiophene ring itself, offering a direct route to the target molecule from acyclic precursors. However, the starting materials may not be commercially available and could require multi-step synthesis themselves. The reaction conditions, while straightforward, involve the handling of sodium methylate, which requires appropriate safety precautions.

The halogen-metal exchange and carboxylation route is a more convergent and often higher-yielding approach.[5][6] The success of this method hinges on the efficient and regioselective bromination of 3,4-dimethylthiophene and the subsequent clean lithium-halogen exchange. The use of organolithium reagents necessitates strictly anhydrous conditions and low temperatures to prevent side reactions.[3]

Trustworthiness: Both protocols described are based on well-established and reliable chemical transformations. The Fiesselmann synthesis has a long history of application in thiophene chemistry. The lithiation-carboxylation sequence is a cornerstone of modern aromatic functionalization and is highly reproducible when performed with care. For the latter, it is crucial to use freshly titrated organolithium reagents to ensure accurate stoichiometry and high yields.

Conclusion

This application note provides two distinct and detailed protocols for the synthesis of this compound. The choice of method will depend on the specific needs and resources of the researcher. The Fiesselmann-type synthesis offers a classic route from acyclic precursors, while the halogen-metal exchange and carboxylation pathway provides a modern, high-yield alternative from a halogenated thiophene intermediate. Both methods, when executed with attention to detail and appropriate safety measures, will reliably provide access to this valuable synthetic building block.

References

- 1. This compound [myskinrecipes.com]

- 2. US3062834A - Process for preparing thiophencarboxylic acids and their esters - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

Application Notes and Protocols: Laboratory Scale Synthesis of 3,4-Dimethylthiophene-2-carboxylic Acid

Introduction

3,4-Dimethylthiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its substituted thiophene scaffold is a key structural motif in a variety of pharmacologically active compounds and organic electronic materials. This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations necessary for a successful and reproducible outcome. The synthesis proceeds via a directed ortho-metalation (lithiation) of 3,4-dimethylthiophene, followed by carboxylation with carbon dioxide.

Guiding Principles of the Synthesis

The core of this synthesis relies on the regioselective deprotonation of 3,4-dimethylthiophene. The methyl groups at the 3 and 4 positions electronically enrich the thiophene ring, making the C-H bonds at the 2 and 5 positions acidic enough for deprotonation by a strong organolithium base. The lithiation is directed to the 2-position, a phenomenon well-documented in thiophene chemistry.[3] This lithiated intermediate is a potent nucleophile, which readily attacks an electrophile—in this case, carbon dioxide (from dry ice)—to form the desired carboxylic acid after an acidic workup.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,4-Dimethylthiophene | ≥97% | Sigma-Aldrich or equivalent | Store under inert gas. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich or equivalent | Pyrophoric; handle with extreme care under inert atmosphere.[4] |

| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or equivalent | EMD Millipore or equivalent | Must be anhydrous. Use a freshly opened bottle or dry over sodium/benzophenone. |

| Dry Ice (solid CO₂) | N/A | Local supplier | Use freshly crushed, high-purity dry ice. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific or equivalent | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR or equivalent | |

| Deuterated Chloroform (CDCl₃) | NMR grade | Cambridge Isotope Laboratories | For NMR analysis. |

Safety First: Hazard Analysis and Mitigation

This protocol involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.

-

n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture.[4][5] It also causes severe chemical burns.[6] Mitigation: All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Wear flame-retardant lab coat, safety goggles, and appropriate gloves (e.g., nitrile).[7][8] Have a Class D fire extinguisher (for combustible metals) or dry sand readily available. Never work alone when handling n-BuLi.[5]

-

Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Mitigation: Work in a well-ventilated chemical fume hood, away from any ignition sources.[4] Use a freshly opened bottle of anhydrous ether or test for and quench peroxides if necessary.

-

Dry Ice: Contact with skin can cause severe frostbite. The sublimation of dry ice in a sealed container can lead to a dangerous pressure buildup.[9] Mitigation: Handle with cryogenic gloves. Ensure the reaction vessel is not sealed after the addition of dry ice.[9]

-

Acid Handling: Concentrated HCl is corrosive and can cause severe burns. Mitigation: Handle in a fume hood while wearing gloves, a lab coat, and safety goggles.

Experimental Protocol: Step-by-Step Synthesis

Reaction Workflow Diagram

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. ias.ac.in [ias.ac.in]

- 4. fishersci.com [fishersci.com]

- 5. enhs.uark.edu [enhs.uark.edu]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 3,4-Dimethylthiophene-2-carboxylic Acid as a Versatile Building Block for Advanced Organic Electronics

Introduction: The field of organic electronics continues to be driven by the rational design of novel π-conjugated materials that offer a unique combination of solution processability, tunable electronic properties, and mechanical flexibility. Within the diverse family of organic semiconductors, polythiophenes have established themselves as a cornerstone due to their excellent charge transport characteristics and environmental stability.[1] This document provides a comprehensive guide to the application of 3,4-Dimethylthiophene-2-carboxylic acid, a strategically functionalized monomer, for the synthesis of advanced semiconducting polymers tailored for devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

We will delve into the nuanced roles of the dimethyl and carboxylic acid functionalities, address the synthetic challenges, and provide detailed, field-proven protocols for polymerization and device fabrication. The causality behind experimental choices will be emphasized to provide researchers with a robust framework for innovation.

The Strategic Advantage of this compound

The molecular architecture of this compound offers a unique confluence of properties that can be harnessed to control the performance of the resulting conjugated polymers.

-

The Thiophene Backbone: The inherent aromaticity and sulfur heteroatom of the thiophene ring provide the foundation for efficient charge delocalization and transport along the polymer backbone.[2]

-